GSK2556286

Drug resistance MDR-TB XDR-TB

GSK2556286 (GSK286) is the only clinically advanced Rv1625c adenylyl cyclase agonist for tuberculosis research. It exhibits potent intramacrophage bactericidal activity (IC₅₀ = 0.07 μM) with zero cross-resistance to isoniazid, rifampicin, ethambutol, moxifloxacin, or bedaquiline, maintaining 100% susceptibility against MDR and XDR clinical isolates. Its >140-fold intracellular selectivity window enables precise host-pathogen interaction studies without confounding extracellular effects. Procurement is essential for MDR/XDR-TB resistance surveillance, cAMP signaling, and regimen optimization—applications where generic antitubercular agents are demonstrably unsuitable.

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
CAS No. 1210456-20-4
Cat. No. B1650843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2556286
CAS1210456-20-4
Molecular FormulaC18H23N3O3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C
InChIInChI=1S/C18H23N3O3/c1-12-4-3-5-16(13(12)2)24-15-6-8-21(9-7-15)11-14-10-17(22)20-18(23)19-14/h3-5,10,15H,6-9,11H2,1-2H3,(H2,19,20,22,23)
InChIKeyAZOFJHATIPDIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2556286 (GSK286) Procurement and Research Overview: CAS 1210456-20-4, Mechanism and Anti-Tuberculosis Profile


GSK2556286 (GSK286, CAS: 1210456-20-4) is a substituted 4-aryloxypiperidine small molecule antitubercular drug candidate developed by GlaxoSmithKline [1]. It functions as a selective agonist of Rv1625c, a mycobacterial membrane-bound adenylyl cyclase, leading to elevated intracellular cAMP levels and subsequent inhibition of cholesterol catabolism essential for M. tuberculosis persistence within host macrophages [2]. The compound exhibits potent intramacrophage bactericidal activity (IC₅₀ = 0.07 μM in THP-1 cells) and demonstrates cholesterol-dependent extracellular activity, positioning it as a Phase 1 clinical candidate with a novel mechanism of action distinct from existing anti-TB agents [3].

GSK2556286 Research-Use Procurement: Why Generic Antitubercular Compounds Cannot Substitute for This Agent


Generic substitution of GSK2556286 with conventional antitubercular agents or other Rv1625c-targeting compounds is not scientifically valid due to its unique dual-condition activity profile and lack of cross-resistance. The compound exhibits potent intramacrophage activity (IC₅₀ = 0.07 μM) but minimal activity against extracellular bacteria in standard cholesterol-free media (MIC > 10 μM), a cholesterol-dependent phenotype not shared by first-line agents such as isoniazid or rifampicin, which show robust activity in both conditions [1]. Furthermore, GSK2556286 demonstrates no cross-resistance with any known antitubercular drug classes, maintaining full efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, whereas generic agents are frequently rendered ineffective against resistant strains [2]. The compound's mechanism via Rv1625c agonism and cAMP elevation fundamentally differs from cell wall synthesis inhibitors (isoniazid, ethambutol), RNA polymerase inhibitors (rifampicin), and ATP synthase inhibitors (bedaquiline), making functional substitution in mechanism-focused studies impossible [3].

GSK2556286 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


GSK2556286 Cross-Resistance Profile: Zero Cross-Resistance with All Known Antitubercular Drug Classes Versus Comparator Agents

GSK2556286 exhibits zero cross-resistance with known antitubercular drugs, maintaining full activity against clinical isolates resistant to first-line and second-line agents including isoniazid, rifampicin, ethambutol, streptomycin, moxifloxacin, and bedaquiline [1]. In contrast, alternative agents such as rifampicin and isoniazid show complete loss of activity against MDR strains, while bedaquiline and delamanid retain partial activity but can be compromised by specific resistance mutations [2]. The compound was tested against a comprehensive panel of MDR, XDR, and drug-sensitive (DS) clinical isolates with no reduction in potency observed, a profile not achieved by any currently approved single agent .

Drug resistance MDR-TB XDR-TB Cross-resistance Antimicrobial susceptibility

GSK2556286 Intramacrophage Potency: IC₅₀ 0.07 μM in THP-1 Cells Versus Extracellular MIC > 10 μM

GSK2556286 demonstrates a striking potency differential between intracellular and extracellular conditions: IC₅₀ = 0.07 μM for inhibition of M. tuberculosis growth within THP-1 human macrophages, but minimal extracellular activity with MIC > 10 μM in standard cholesterol-free broth [1]. This contrasts sharply with first-line agents: isoniazid shows similar potency in both conditions (MIC ~0.05–0.1 μM regardless of macrophage presence), while rifampicin maintains an MIC of ~0.01–0.05 μM against extracellular bacteria . The > 140-fold selectivity for intracellular bacteria is a defining characteristic of GSK2556286 not observed with comparator antitubercular agents [2].

Intracellular infection Macrophage THP-1 cells IC50 Host-pathogen interaction

GSK2556286 Murine Tuberculosis Model Efficacy: Monotherapy Lung CFU Reduction and Treatment-Shortening Potential

In a chronic BALB/c mouse model of tuberculosis, GSK2556286 monotherapy at 100 mg/kg daily for 4 weeks produced a lung CFU reduction of approximately 2.5 log₁₀, comparable to or exceeding the monotherapy activity of isoniazid (25 mg/kg) and rifampicin (10 mg/kg) in parallel experiments [1]. More significantly, when combined with bedaquiline and pretomanid in a 2-month regimen, the addition of GSK2556286 enabled relapse-free cure rates of 100% (0/15 mice relapsed) compared to 85–90% for the same regimen without GSK2556286 [2]. In a separate comparative study, GSK2556286 demonstrated treatment-shortening potential relative to standard of care drugs in rodent models [3].

In vivo efficacy Mouse model CFU reduction Relapse-free cure Treatment shortening

GSK2556286 Novel Mechanism via Rv1625c Agonism: cAMP Elevation Versus Direct Enzyme Inhibition of Existing Agents

GSK2556286 functions as a direct agonist of Rv1625c, a mycobacterial membrane-bound adenylyl cyclase, elevating intracellular cAMP levels by approximately 50-fold and subsequently inhibiting cholesterol catabolism essential for intracellular persistence [1]. This mechanism is mechanistically distinct from all approved anti-TB agents: isoniazid inhibits InhA (enoyl-ACP reductase) in mycolic acid synthesis; rifampicin inhibits RNA polymerase; ethambutol inhibits arabinosyl transferase; pyrazinamide targets ribosomal protein S1 and disrupts energy metabolism; bedaquiline inhibits ATP synthase; delamanid/pretomanid inhibit mycolic acid synthesis via reactive nitrogen species [2]. Mutations in rv1625c confer cross-resistance to GSK2556286 and the known Rv1625c agonist mCLB073, confirming target specificity [3].

Rv1625c Adenylyl cyclase cAMP signaling Cholesterol catabolism Novel target

GSK2556286 Combination Regimen Enhancement: Synergistic Bactericidal Activity When Added to Bedaquiline-Containing Regimens

The addition of GSK2556286 to bedaquiline-containing regimens significantly enhances bactericidal and sterilizing activity in a BALB/c mouse tuberculosis model [1]. Specifically, the combination of bedaquiline, GSK2556286, and TBA-7371 demonstrated superior activity compared to the first-line rifampicin-isoniazid-pyrazinamide-ethambutol (RHZE) regimen and approached the efficacy of the BPaL (bedaquiline, pretomanid, linezolid) regimen for MDR-TB [2]. In comparative analysis, this novel three-drug combination containing GSK2556286 was more active than the first-line regimen and nearly as effective as BPaL, indicating substantial regimen-enhancing properties not observed with other Rv1625c-targeting tool compounds such as mCLB073, which has not demonstrated comparable combination activity [3].

Combination therapy Bedaquiline Regimen optimization Synergy Sterilizing activity

GSK2556286 (GSK286) Optimal Research Applications: Evidence-Based Procurement Scenarios


Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis Mechanism and Susceptibility Studies

GSK2556286 is the preferred compound for laboratories investigating MDR-TB and XDR-TB susceptibility patterns due to its documented zero cross-resistance with all known antitubercular drug classes. As demonstrated in the Nuermberger et al. (2022) study, the compound maintains full activity against clinical isolates resistant to isoniazid, rifampicin, ethambutol, moxifloxacin, and bedaquiline [1]. This unique resistance profile makes GSK2556286 an essential positive control and comparator agent in resistance surveillance panels, drug discovery screening campaigns targeting resistant strains, and mechanistic studies of resistance evolution. Procurement of GSK2556286 for MDR/XDR research programs is justified by quantitative evidence showing 100% susceptibility retention versus 0% for conventional agents [1].

Intracellular Pathogen Persistence and Host-Directed Therapy Research

Researchers studying M. tuberculosis intracellular persistence mechanisms and host-directed therapeutic approaches should prioritize GSK2556286 procurement based on its unparalleled intracellular selectivity. The compound exhibits an IC₅₀ of 0.07 μM within THP-1 human macrophages but an MIC > 10 μM against extracellular bacteria in cholesterol-free conditions, representing a >140-fold intracellular selectivity window [1]. This contrasts with conventional agents like isoniazid and rifampicin, which show only 2–5 fold differences between conditions [2]. This property enables precise investigation of host-pathogen interactions, phagosomal bacterial adaptation, and cAMP-mediated signaling pathways without confounding extracellular antibacterial effects, applications for which generic antitubercular compounds are unsuitable [3].

Novel Mechanism-of-Action Tool Compound for cAMP Signaling and Cholesterol Metabolism Studies

For investigators studying mycobacterial cAMP signaling pathways, cholesterol catabolism, or Rv1625c-mediated adenylyl cyclase function, GSK2556286 represents the only clinically advanced tool compound with validated target engagement. The compound acts as a direct Rv1625c agonist, elevating intracellular cAMP approximately 50-fold and inhibiting cholesterol catabolism essential for intracellular survival [1]. Genetic validation via rv1625c mutations confirms target specificity, with cross-resistance observed between GSK2556286 and the structurally distinct Rv1625c agonist mCLB073 [2]. This makes GSK2556286 uniquely valuable for target validation experiments, chemical biology probe studies, and mechanistic dissection of cAMP-mediated bacterial persistence, applications not addressable with conventional antitubercular agents that target cell wall synthesis, transcription, or ATP synthesis [3].

Combination Drug Regimen Optimization and Treatment-Shortening Preclinical Studies

Research groups engaged in tuberculosis regimen optimization and treatment-shortening studies should procure GSK2556286 based on its demonstrated ability to enhance the sterilizing activity of partner drugs. The addition of GSK2556286 to bedaquiline-containing regimens increased relapse-free cure rates from 85–90% to 100% (0/15 mice relapsed) in a mouse model of chronic tuberculosis [1]. Furthermore, the three-drug combination of bedaquiline, GSK2556286, and TBA-7371 was more active than the first-line RHZE regimen and nearly as effective as the BPaL MDR-TB regimen [2]. These quantitative efficacy improvements position GSK2556286 as a critical component for drug combination discovery programs, pharmacokinetic-pharmacodynamic modeling studies, and translational research aimed at developing shorter, more effective TB treatment regimens [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2556286

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.